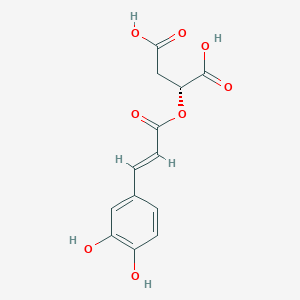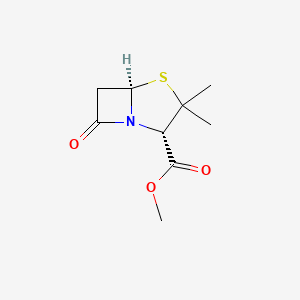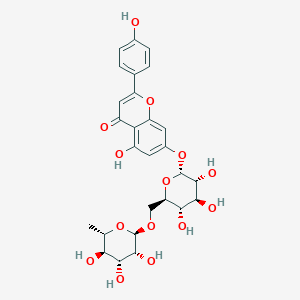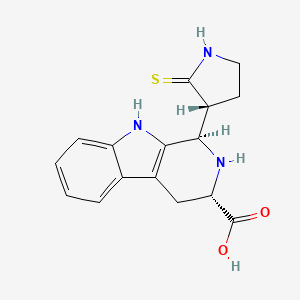
alpha-Methyl butanoyl fentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methyl butanoyl fentanyl: is a synthetic opioid analgesic that is structurally similar to fentanyl. It is known for its potent analgesic properties and is often used in research and forensic applications. This compound is regulated as a Schedule I substance in many countries due to its high potential for abuse and dependence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl butanoyl fentanyl typically involves the following steps:
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing agent.
Acylation: Finally, the 4-anilino-N-phenethylpiperidine is acylated with butanoyl chloride to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The final product is often purified by crystallization from solvents like petroleum ether .
Chemical Reactions Analysis
Types of Reactions: Alpha-Methyl butanoyl fentanyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
Alpha-Methyl butanoyl fentanyl is used in various scientific research applications, including:
Mechanism of Action
Alpha-Methyl butanoyl fentanyl exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, which in turn inhibit adenylate cyclase, reducing the levels of cyclic AMP (cAMP). The decrease in cAMP leads to reduced neuronal excitability and pain perception . The alpha-methyl group in its structure interferes with metabolic enzymes, resulting in a longer duration of action compared to fentanyl .
Comparison with Similar Compounds
- Alpha-Methylfentanyl
- Beta-Hydroxyfentanyl
- Para-Fluorofentanyl
- 3-Methylfentanyl
- Ohmefentanyl
- Lofentanyl
Comparison: Alpha-Methyl butanoyl fentanyl is unique due to its alpha-methyl group, which provides it with a longer duration of action by interfering with metabolic enzymes . Compared to other fentanyl analogs, it has a similar potency but a distinct metabolic profile, making it a valuable compound for research and forensic applications .
Properties
CAS No. |
244195-36-6 |
|---|---|
Molecular Formula |
C24H32N2O |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-phenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]butanamide |
InChI |
InChI=1S/C24H32N2O/c1-3-10-24(27)26(22-13-8-5-9-14-22)23-15-17-25(18-16-23)20(2)19-21-11-6-4-7-12-21/h4-9,11-14,20,23H,3,10,15-19H2,1-2H3 |
InChI Key |
IPIGJTVNMCMXMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1CCN(CC1)C(C)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


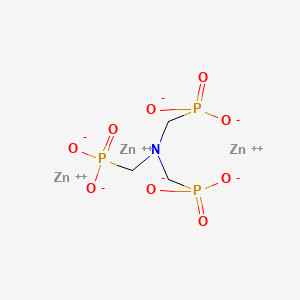
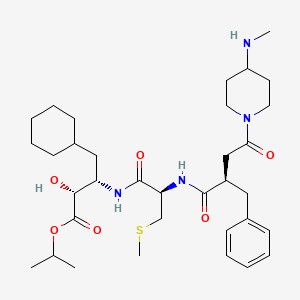
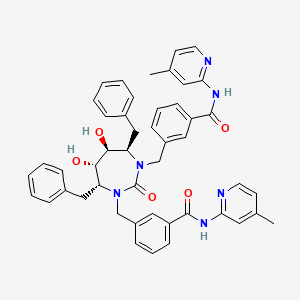
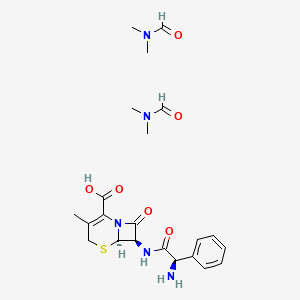
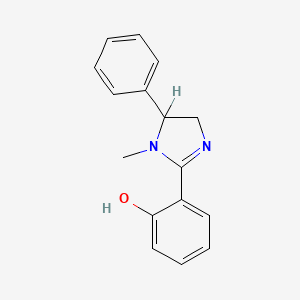
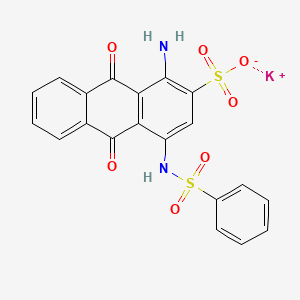
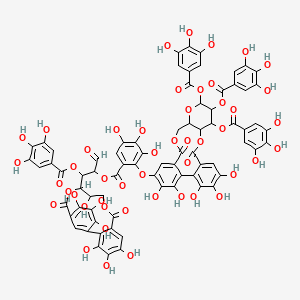
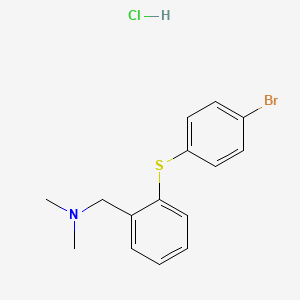

![[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773843.png)
